molecular formula C22H23N3O6 B11057281 9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B11057281
M. Wt: 425.4 g/mol
InChI Key: QHQQUEAELIQKLQ-UHFFFAOYSA-N
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Description

“9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” is a complex organic compound that belongs to the class of pyrimidoisoquinoline derivatives

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione

InChI

InChI=1S/C22H23N3O6/c1-29-7-6-25-20-19(21(27)24-22(25)28)14-8-13(9-16(26)15(14)11-23-20)12-4-5-17(30-2)18(10-12)31-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,24,27,28)

InChI Key

QHQQUEAELIQKLQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Pyrimido Ring: This step may involve cyclization reactions using appropriate reagents and catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysis: Use of metal catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of pyrimidoisoquinoline have shown potential as enzyme inhibitors and receptor modulators. They may be used in studies related to cell signaling and metabolic pathways.

Medicine

Medicinally, such compounds are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of “9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cell signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoisoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Isoquinoline Alkaloids: Naturally occurring compounds with isoquinoline cores, such as berberine and papaverine.

Uniqueness

The uniqueness of “9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” lies in its specific functional groups and structural configuration, which may confer unique biological activities and chemical reactivity.

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

  • A pyrimidine core
  • Isoquinoline moiety
  • Multiple methoxy substituents

This structural complexity is believed to contribute to its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor properties. In particular, studies have shown that similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, compounds with structural similarities have been reported to selectively inhibit CDK4 over CDK2 and CDK1, suggesting a potential pathway for the development of anticancer agents .

Antimicrobial Properties

The compound's structural components may also impart antimicrobial properties. In related studies, various substituted isoquinolines have demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . Although specific data on the compound is limited, its structural analogs suggest a promising avenue for further investigation into antimicrobial activity.

Enzyme Inhibition

Preliminary studies have indicated that certain derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, piperidine derivatives have shown potential as α-glucosidase inhibitors . Given the structural similarities between these compounds and the target compound, it is plausible that similar enzyme inhibition may be observed.

Case Studies and Research Findings

Study Findings Implications
Antitumor Activity Isoquinoline derivatives exhibited selective CDK4 inhibition.Potential for development as anticancer therapeutics.
Antimicrobial Screening Related compounds showed significant activity against plant pathogens.Indicates possible agricultural applications.
Enzyme Inhibition Piperidine derivatives demonstrated α-glucosidase inhibition.Suggests metabolic pathway modulation could be explored.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • CDK Inhibition : By binding to the ATP-binding site of CDKs, it may prevent cell cycle progression.
  • Antimicrobial Action : The interaction with bacterial cell wall synthesis pathways could disrupt microbial growth.
  • Enzyme Modulation : Inhibiting metabolic enzymes could alter glucose metabolism and energy production in target cells.

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